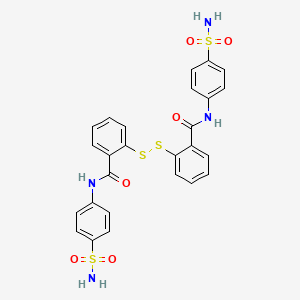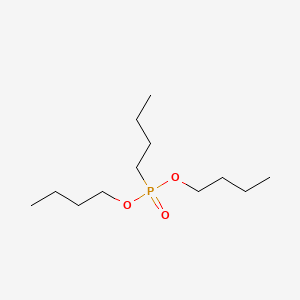
Di(dansyl)cystine
描述
Di(dansyl)cystine is a fluorescent compound derived from the amino acid cystine. It is characterized by the presence of two dansyl groups attached to the cystine molecule. The dansyl group, derived from dansyl chloride, is known for its strong fluorescence properties, making this compound a valuable tool in various biochemical and analytical applications.
作用机制
Target of Action
Di(dansyl)cystine primarily targets amino acids , particularly cysteine . The compound interacts with the free amines present in these amino acids . Cysteine plays a crucial role in protein synthesis, detoxification, and metabolism .
Mode of Action
The mode of action of this compound involves a dansylation reaction . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The free amines in the amino acids react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation reaction affects the biochemical pathways of amino acids. The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . The rate of hydrolysis of dansyl chloride is constant and low up to pH 9.5 and above this pH, it increases rapidly . The various reactive groups of amino acids and peptides react with dansyl chloride in their unprotonated form .
Pharmacokinetics
The dansylation reaction is known to be influenced by factors such as ph and temperature . The rate of hydrolysis of dansyl chloride is constant and low up to pH 9.5 and above this pH, it increases rapidly . This suggests that the bioavailability of this compound may be influenced by the pH of the environment.
Result of Action
The result of the action of this compound is the formation of dansylated amino acids . In the presence of cysteine, a dansyl-based probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement . This indicates that this compound can be used as a fluorescent probe for the detection of cysteine .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . Therefore, the action, efficacy, and stability of this compound may vary depending on these environmental conditions.
生化分析
Biochemical Properties
Di(dansyl)cystine plays a crucial role in biochemical reactions, particularly in the detection and quantification of amino acids and proteins. It interacts with various enzymes, proteins, and other biomolecules through its dansyl groups, which can form covalent bonds with primary amines. This interaction is often used in fluorescence-based assays to study protein-protein interactions, enzyme activities, and other biochemical processes .
Cellular Effects
This compound has significant effects on cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties allow researchers to track its distribution and interactions within cells, providing insights into cellular functions and mechanisms . For example, it can be used to study the uptake and metabolism of cysteine in cells, as well as its role in protein synthesis and detoxification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The dansyl groups can form covalent bonds with primary amines, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is particularly useful in studying the dynamics of protein interactions and the regulation of enzymatic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its fluorescent properties can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study metabolic processes and protein interactions without significant adverse effects . At high doses, this compound can cause toxicity, including liver damage and disruptions in cellular metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, influencing the synthesis and degradation of cysteine and related compounds . These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with the cystine-glutamate exchanger and other amino acid transporters, facilitating its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and metabolic activities . Understanding its localization is crucial for elucidating its role in cellular functions and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(dansyl)cystine typically involves the reaction of cystine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate or bicarbonate as the base. The reaction conditions include:
Temperature: Room temperature
Solvent: Acetone or other suitable organic solvents
Reaction Time: Approximately 1 hour
The reaction proceeds as follows:
- Dissolve cystine in an aqueous solution of sodium carbonate.
- Add dansyl chloride dissolved in acetone to the cystine solution.
- Stir the reaction mixture at room temperature for about an hour.
- Quench the reaction by adding ammonium hydroxide.
- Purify the product using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
Di(dansyl)cystine can undergo various chemical reactions, including:
Oxidation: The cystine moiety can be oxidized to form cysteic acid derivatives.
Reduction: The disulfide bond in cystine can be reduced to form cysteine derivatives.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cysteic acid derivatives.
Reduction: Formation of cysteine derivatives.
Substitution: Formation of substituted dansyl derivatives.
科学研究应用
Di(dansyl)cystine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein structure and function, particularly in identifying N-terminal amino acids.
Medicine: Utilized in diagnostic assays and imaging techniques due to its strong fluorescence properties.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
相似化合物的比较
Similar Compounds
Dansyl chloride: Used for the dansylation of amino acids and peptides.
Dansylated amino acids: Other amino acids derivatized with dansyl groups for similar applications.
Fluorescein isothiocyanate (FITC): Another fluorescent labeling compound used in similar applications.
Uniqueness
Di(dansyl)cystine is unique due to its dual dansyl groups, which enhance its fluorescence properties compared to single dansylated compounds. This makes it particularly useful in applications requiring high sensitivity and specificity.
属性
IUPAC Name |
(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNAZESEUVNMRR-UXMRNZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939867 | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18468-46-7 | |
| Record name | Di(dansyl)cystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















